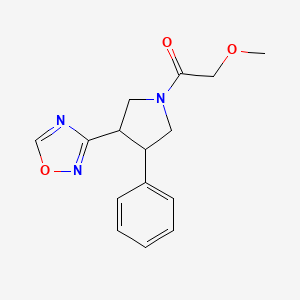

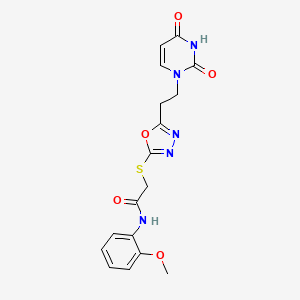

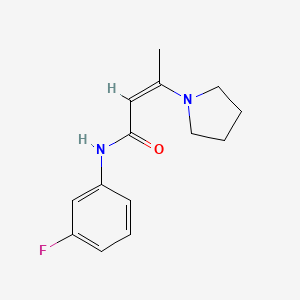

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone, also known as OXA-239, is a novel compound synthesized by researchers for scientific research purposes. This compound has gained significant attention due to its potential application in various fields of research.

Scientific Research Applications

Drug Discovery

1,2,4-Oxadiazole derivatives have received considerable attention because of their unique bioisosteric properties and an unusually wide spectrum of biological activities . They are a perfect framework for novel drug development . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

Pharmaceuticals

These compounds have a large number of applications in various scientific areas, such as the pharmaceutical industry . They are used in the design of new drugs .

Antiviral Activity

A series of 1,2,4-oxadiazole derivatives possess antiviral activity against Zika virus (ZIKV) infection . Among these compounds, 4- (5-phenyl-1,2,4-oxadiazol-3-yl)-N- (pyridin-3-ylmethyl)aniline (5d) had potent antiviral activity against ZIKV infections .

Broad-Spectrum Anti-Flaviviral Properties

The compound 5d exhibited antiviral activity against various viruses of the Flaviviridae family of worldwide public health importance, such as dengue, Japanese encephalitis and classical swine fever viruses . This indicates its potential as a lead compound for generating 1,2,4-oxadiazole derivatives with broad-spectrum anti-flaviviral properties .

Scintillating Materials

1,2,4-Oxadiazole derivatives are also used in the production of scintillating materials .

Dyestuff Industry

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, a key component of this compound, have been synthesized and evaluated asacetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting acetylcholinesterase, the compound could potentially affect the cholinergic pathway, which plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft due to the inhibition of acetylcholinesterase. This could potentially enhance cholinergic neurotransmission, affecting various physiological functions such as memory and learning .

properties

IUPAC Name |

2-methoxy-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-9-14(19)18-7-12(11-5-3-2-4-6-11)13(8-18)15-16-10-21-17-15/h2-6,10,12-13H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGRMZAIBDSYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2821682.png)

![1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2821683.png)

![N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2821689.png)

![(1-Methyltriazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2821693.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)